Trifluorostyrene

Description

Contextual Significance of Fluorinated Styrene (B11656) Monomers in Polymer Science

Fluorinated styrene monomers are a pivotal class of building blocks in polymer science. The incorporation of fluorine atoms into the styrene structure dramatically alters the physicochemical properties of the resulting polymers. rsc.org The high electronegativity and low polarizability of the carbon-fluorine bond, one of the strongest in organic chemistry, lead to polymers with enhanced thermal stability, chemical inertness, and hydrophobicity. rsc.org These characteristics make fluorinated polymers highly sought after for a variety of demanding applications. rsc.org The introduction of fluorine can also modify the electronic nature of the monomer, influencing its reactivity in polymerization processes. rsc.orgrsc.org

The presence of phenyl groups in these polymers allows for the introduction of various functional groups, enabling the creation of a wide array of modified materials. fluorine1.ru This versatility has led to the development of fluorinated polymers for applications ranging from high-performance plastics and composites to advanced electronic and optical materials. rsc.orglidsen.com

Historical Development and Evolution of Trifluorostyrene Research

The journey of this compound research began in the mid-20th century, with the first synthesis of α,β,β-trifluorostyrene (TFS) reported by Cohen in 1949. rsc.orgfluorine1.ru Early research focused on understanding the fundamental synthesis and polymerization behavior of this and other fluorinated styrenes. rsc.orgacs.org The initial methods for producing this compound were often multi-step processes with relatively low yields. fluorine1.ru

Over the decades, significant advancements have been made in the synthesis of this compound, with researchers developing more efficient and scalable methods. fluorine1.rusioc-journal.cnoup.com The 1980s saw improved methods for synthesizing substituted α,β,β-trifluorostyrenes. sioc-journal.cn The development of catalysts and new reaction pathways has been crucial in this evolution. fluorine1.ruoup.com The growing interest in fluorinated polymers for high-tech applications, particularly in the latter half of the 20th century and into the 21st, has fueled further research into the polymerization of this compound and the properties of the resulting polymers. rsc.orggoogle.comwipo.int The development of proton exchange membranes for fuel cells, for example, has been a significant driver of research into sulfonated poly(this compound). mdpi.comrsc.org

Scope and Objectives of Current Scholarly Inquiry into this compound Chemistry and Materials

Contemporary research on this compound is multifaceted, with a strong focus on its application in advanced materials. Key areas of investigation include:

Development of Novel Synthesis Methods: The search for more efficient, cost-effective, and environmentally benign methods for synthesizing this compound and its derivatives remains an active area of research. fluorine1.ruoup.com

Controlled Polymerization Techniques: Scientists are exploring various controlled polymerization methods, such as reversible-deactivation radical polymerization (RDRP), to synthesize poly(this compound) with well-defined architectures, molecular weights, and narrow dispersities. fluorine1.ruresearchgate.net This control allows for the fine-tuning of material properties.

Copolymerization and Material Modification: The copolymerization of this compound with other monomers is a major focus, aiming to create materials that combine the beneficial properties of poly(this compound) with other functionalities. rsc.orggoogle.comgoogle.com This includes the development of block copolymers and other complex polymer architectures. researchgate.netnist.gov

High-Performance Applications: A significant portion of current research is application-driven, exploring the use of this compound-based polymers in areas such as:

Proton Exchange Membranes for Fuel Cells: Sulfonated poly(this compound) is a promising candidate for creating more efficient and durable membranes for fuel cells. google.commdpi.comrsc.orgresearchgate.net

Advanced Electronic and Optical Materials: The unique dielectric and optical properties of fluorinated polymers make them suitable for applications in microelectronics and optics. doi.org

Biomedical Materials: The biocompatibility and inertness of some fluoropolymers open up possibilities for their use in medical devices and drug delivery systems. kinsoe.commdpi.com

Structure

3D Structure

Properties

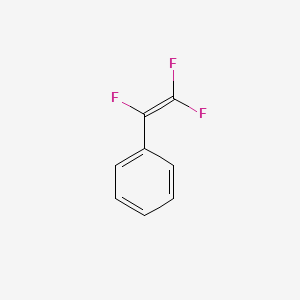

IUPAC Name |

1,2,2-trifluoroethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTQSIHGGHVXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26838-51-7 | |

| Record name | Benzene, (1,2,2-trifluoroethenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26838-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060003 | |

| Record name | .alpha.,.beta.,.beta.-Trifluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-14-3 | |

| Record name | (1,2,2-Trifluoroethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1,2,2-trifluoroethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluorostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,2,2-trifluoroethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.,.beta.,.beta.-Trifluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trifluorovinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Trifluorovinyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZB7BS8U6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trifluorostyrene and Its Derivatives

Overview of Prior Synthetic Routes to Trifluorostyrene

The foundational synthesis of α,β,β-trifluorostyrene was first efficiently achieved by Cohen et al. in 1949. nih.govresearchgate.netgoogle.com This seminal work was followed by further investigations into the synthesis and polymerization of various fluorinated styrenes by Prober in 1953. researchgate.netcapes.gov.brgoogle.comacs.org These early efforts laid the groundwork for the development of fluoropolymers.

Early synthetic strategies to access trifluorostyrenes were varied and often involved organometallic reagents. One notable method involved the reaction of aromatic Grignard reagents with tetrafluoroethylene (B6358150). sioc-journal.cn This approach, while effective, was indicative of the reliance on highly reactive organometallic compounds. Another early route utilized trifluoroacetic acid derivatives as precursors. utm.my

A review of synthetic methods from that era also points to the use of reactants like α,α-difluoroethylbenzene or the reaction of aryl iodides with vinylidene fluoride (B91410) for the synthesis of fluorinated styrenes in general. researchgate.net As catalytic methods began to emerge, a 1982 study reported the synthesis of this compound and its derivatives via the reaction of (trifluorovinyl)trimethyltin with aryl iodides in the presence of a palladium catalyst, foreshadowing the cross-coupling approaches that would later become mainstream. utm.my These prior routes, while historically significant, often faced limitations such as the use of stoichiometric and highly reactive reagents, multi-step procedures, and sometimes modest yields, which prompted the development of more advanced and efficient synthetic protocols. utm.mymdpi.com

Contemporary Strategies for this compound Synthesis

Modern synthetic chemistry has heavily favored the use of transition-metal catalysis to construct this compound derivatives. These methods offer improved efficiency, functional group tolerance, and often proceed under milder reaction conditions compared to their historical counterparts. Key among these are strategies involving copper and palladium catalysis.

Copper-Mediated One-Pot Synthesis from Tetrafluoroethylene and Arylboronates

A significant advancement in this compound synthesis is the copper-mediated one-pot reaction of tetrafluoroethylene (TFE) with arylboronates. nih.govCurrent time information in Bangalore, IN. This method proceeds through a sequential process of transmetalation, carbocupration, and subsequent β-fluorine elimination. Current time information in Bangalore, IN.rsc.org A crucial aspect of this reaction is the promotion of the final elimination step by the addition of a Lewis acid. Current time information in Bangalore, IN.

The process begins with the in-situ generation of an aryl copper species from an arylboronate, a copper(I) salt like copper(I) tert-butoxide, and a ligand such as 1,10-phenanthroline. This aryl copper reagent then adds across the double bond of TFE in a carbocupration step, forming a 2-aryl-1,1,2,2-tetrafluoroethylcopper intermediate. The final step, β-fluorine elimination from this intermediate to yield the this compound product, is facilitated by a Lewis acid. Current time information in Bangalore, IN. The choice of the Lewis acid has been shown to be critical for the reaction's success and yield.

| Arylboronate (1) | Lewis Acid | Ligand | Yield (%) of this compound (2) |

| Phenylboronate (1a) | MgBr₂ | 1,10-phenanthroline | 61 |

| Phenylboronate (1a) | NaI | 1,10-phenanthroline | 70 |

| Phenylboronate (1a) | BF₃·OEt₂ | 1,10-phenanthroline | 0 |

| 4-Methylphenylboronate (1b) | NaI | 1,10-phenanthroline | 75 |

| 4-Methoxyphenylboronate (1c) | NaI | 1,10-phenanthroline | 80 |

| 3-Nitrophenylboronate (1j) | NaI | 1,10-phenanthroline | 0 |

Data sourced from a study on the copper-mediated synthesis of this compound derivatives. Current time information in Bangalore, IN.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis has become a cornerstone for the synthesis of trifluorostyrenes, offering versatile and efficient routes from various precursors. These methods generally involve the cross-coupling of an aryl partner with a trifluorovinyl component.

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For this compound synthesis, a key development has been the use of lithium trimethoxy(trifluorovinyl)borate as a stable and easy-to-handle source of the trifluorovinyl group. researchgate.net This reagent can be prepared in multigram quantities from the bulk chemical 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). researchgate.net This approach circumvents the need for more hazardous or unstable reagents like gaseous tetrafluoroethylene or toxic organostannanes. researchgate.net The coupling reaction is typically performed with aryl bromides in the presence of a palladium catalyst and a suitable ligand.

| Aryl Bromide (2) | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield (%) of this compound (3) |

| 4-Bromoanisole (2a) | [Pd₂(dba)₃] (1) | XPhos (2) | K₃PO₄ | 60 | 95 |

| 4-Bromotoluene (2b) | [Pd₂(dba)₃] (1) | XPhos (2) | K₃PO₄ | 60 | 92 |

| 2-Bromotoluene | [Pd₂(dba)₃] (5) | XPhos (10) | K₃PO₄ | 80 | 78 |

| 1-Bromo-4-(tert-butyl)benzene | [Pd₂(dba)₃] (1) | XPhos (2) | K₃PO₄ | 60 | 96 |

Data represents selected findings from the palladium-catalyzed cross-coupling of lithium trimethoxy(trifluorovinyl)borate with aryl bromides. researchgate.net

The Hiyama coupling, which pairs organosilanes with organic halides, has also been adapted for this compound synthesis. A notable innovation is a base-free Hiyama coupling of tetrafluoroethylene (TFE) with aryltrimethoxysilanes. mdpi.comhhu.de This reaction is catalyzed by a palladium(0) complex and proceeds via the activation of a C-F bond on TFE. capes.gov.brmdpi.com A key intermediate in this catalytic cycle is a transition-metal fluoride complex, which is generated in-situ from the oxidative addition of the C-F bond to the palladium center. capes.gov.brmdpi.com This circumvents the need for an external base, which is typically required in Hiyama couplings.

| Aryltrimethoxysilane | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Temperature (°C) | Yield (%) of this compound |

| Phenyltrimethoxysilane | Pd₂(dba)₃ (2.5) | PCy₃ (5) | FSi(OEt)₃ (10) | 100 | 94 |

| (4-Methylphenyl)trimethoxysilane | Pd₂(dba)₃ (2.5) | PCy₃ (5) | FSi(OEt)₃ (10) | 100 | 85 |

| (4-Methoxyphenyl)trimethoxysilane | Pd₂(dba)₃ (2.5) | PCy₃ (5) | FSi(OEt)₃ (10) | 100 | 81 |

| (4-Chlorophenyl)trimethoxysilane | Pd₂(dba)₃ (2.5) | PCy₃ (5) | FSi(OEt)₃ (10) | 100 | 73 |

Results from the development of a base-free palladium-catalyzed Hiyama coupling of TFE. mdpi.comresearchgate.net

One of the well-established methods for synthesizing trifluorostyrenes is the palladium-catalyzed cross-coupling of perfluoroalkenylzinc reagents with aryl iodides. sioc-journal.cnoup.com These zinc reagents can be prepared from precursors like 1,1,1,2-tetrafluoroethane (HFC-134a), offering a cost-effective route. acs.org The subsequent coupling with various aryl iodides proceeds under mild conditions and generally provides good to excellent yields of the desired this compound derivatives. acs.orgsioc-journal.cn This method has proven to be robust and applicable to a range of substituted aryl iodides.

| Aryl Iodide | Zinc Reagent Source | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | HFC-134a | Pd(PPh₃)₄ (1) | 60-80 | <10 | 86 |

| 4-Iodotoluene | HFC-134a | Pd(PPh₃)₄ (1) | 60-80 | <10 | 82 |

| 4-Iodoanisole | HFC-134a | Pd(PPh₃)₄ (1) | 60-80 | <10 | 85 |

| 4-Iodonitrobenzene | HFC-134a | Pd(PPh₃)₄ (1) | 60-80 | <10 | 59 |

Data compiled from studies on the synthesis of 1,2,2-trifluorostyrenes using trifluoroethenylzinc reagents. acs.orgsioc-journal.cn

Synthetic Routes Initiating from 1,1,1,2-Tetrafluoroethane (HFC-134a) Precursors

A practical and economically viable route to α,β,β-trifluorostyrenes utilizes the readily available hydrofluorocarbon, 1,1,1,2-tetrafluoroethane (HFC-134a). This method circumvents the use of more unstable or hazardous reagents. The key step in this synthesis is the formation of a trifluoroethenylzinc reagent, which is then coupled with an aryl iodide in a palladium-catalyzed reaction. mdpi.comosaka-u.ac.jp

The process begins with the metalation of HFC-134a. By systematically optimizing reaction conditions such as solvent, cosolvent, temperature, zinc salt, and base, the trifluoroethenylzinc reagent can be generated in good yield. For instance, using lithium diisopropylamide (LDA) as the base in a tetrahydrofuran (B95107) (THF) medium at around 20 °C has proven effective. rsc.org The stability of the intermediate trifluoroethenyllithium reagent is a critical factor and is influenced by temperature and the solvent system. researchgate.net

Once the trifluoroethenylzinc reagent, [F₂C=CFZnCl], is formed, it undergoes a palladium-catalyzed cross-coupling reaction with various aryl iodides. researchgate.netresearchgate.net This coupling is typically carried out under mild conditions and produces the corresponding 1,2,2-trifluorostyrenes in good to excellent isolated yields. rsc.org The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst is common in these reactions. researchgate.net This approach represents a significant advancement, providing a one-pot procedure from commercially available precursors without the need for low-temperature processes or the handling of highly unstable intermediates. researchgate.net

An alternative approach involves the preparation of lithium trimethoxy(trifluorovinyl)borate from HFC-134a. hhu.de This stable, crystalline borate (B1201080) reagent can then be used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with aryl bromides to afford this compound derivatives. hhu.de This method avoids the use of tetrafluoroethylene (TFE) gas, toxic stannanes, or sensitive zinc reagents. hhu.de

Table 1: Synthesis of Trifluorostyrenes from HFC-134a Precursors This table is interactive. Click on the headers to sort.

| Precursor | Reagents | Key Intermediate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| HFC-134a | LDA, ZnCl₂ | [F₂C=CFZnCl] | Pd(PPh₃)₄ | 1,2,2-Trifluorostyrenes | 59-86 | rsc.org |

Synthesis of Functionalized this compound Derivatives

The properties of poly(this compound) can be tailored by incorporating functional groups into the monomer structure. This has led to the development of synthetic routes for various functionalized this compound derivatives.

Halogenated this compound Analogues (e.g., α-Chloro-β,β-difluorostyrene)

α-Chloro-β,β-difluorostyrene is a valuable monomer that can be synthesized from 1-chloro-2,2,2-trifluoroethane (HCFC-133a). The synthesis proceeds via the formation of an α-chloro-β,β-difluoroethenylzinc reagent, [CF₂=CClZnCl]. This intermediate is generated in high yield through the metalation of a THF solution of HCFC-133a and zinc chloride at room temperature, using LDA as the base. researchgate.net

The resulting zinc reagent is then coupled with aryl iodides in a palladium-catalyzed reaction under mild conditions, affording α-chloro-β,β-difluorostyrenes in good isolated yields (64–90%). researchgate.net The stability of the intermediate α-chloro-β,β-difluorovinyllithium and the nature of the zinc reagent are important considerations in this synthesis. researchgate.net

This compound Derivatives Incorporating Phosphonate (B1237965) Groups

The introduction of phosphonate groups into the this compound structure is of interest for applications such as proton exchange membranes in fuel cells. researchgate.net Poly(this compound)-based ionomers containing phosphonic acid functionalities have been explored for this purpose. researchgate.net

One synthetic route to dimethylphosphonate-4-substituted-α,β,β-trifluorostyrene involves a two-step process. First, 4-iodobenzene phosphonic acid dimethyl ester is prepared from p-diiodobenzene and phosphorus trichloride (B1173362) using aluminum chloride as a catalyst. This intermediate is then reacted with a trifluoroethylenyl zinc reagent, using tetrakis(triphenylphosphine)palladium(0) as the catalyst, to yield the desired phosphonated this compound monomer. researchgate.net The radical homopolymerization of this monomer can be initiated using AIBN. researchgate.net

Preparation of ((Trifluorovinyl)oxy)benzene (TFVE) Monomers

Monomers based on ((trifluorovinyl)oxy)benzene, also known as trifluorovinyl ethers (TFVE), are precursors to perfluorocyclobutane (PFCB) polymers, which are known for their thermal stability and desirable optical properties. researchgate.netresearchgate.net

The synthesis of these monomers typically begins with a coupling reaction between a functionalized phenate and 1,2-dibromo-tetrafluoroethane, followed by a dehalogenation step. researchgate.netresearchgate.net For instance, 4-[(α,β,β-trifluorovinyl)oxy]bromo benzene (B151609) can be prepared in two steps starting from the nucleophilic substitution of 4-bromophenate onto 1,2-dibromotetrafluoroethane. researchgate.net

Phosphonated TFVE monomers can also be synthesized. The [(α,β,β-trifluorovinyl)oxy]benzene dialkyl phosphonate can be prepared through various phosphonation methods, including the Michaelis-Arbuzov or Michaelis-Becker reactions, or a palladium-catalyzed arylation. The palladium-catalyzed route has been shown to provide the best yields. researchgate.net These monomers and their intermediates can be characterized by various spectroscopic techniques, including ¹H, ³¹P, and ¹⁹F NMR, as well as mass spectrometry. researchgate.net

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

The palladium-catalyzed cross-coupling of trifluorovinyl organometallic reagents with aryl halides is a cornerstone of this compound synthesis. Mechanistic studies suggest that the reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com

In the case of using TFE as a starting material, the oxidative addition of a C-F bond to a palladium(0) complex is a key step. This process can be promoted by the addition of lithium iodide, which facilitates the formation of a trifluorovinyl palladium(II) iodide intermediate. mdpi.comresearchgate.net This intermediate then undergoes transmetalation with an organozinc reagent (arylzinc), followed by reductive elimination to yield the this compound derivative and regenerate the palladium(0) catalyst. mdpi.com The lithium iodide is believed to not only aid in the C-F bond cleavage but also to enhance the reactivity of the arylzinc reagent through the formation of a zincate. mdpi.com

For the synthesis of this compound from HFC-134a, the initial step is dehydrofluorination. The mechanism of dehydrofluorination of similar fluoroalkanes has been studied and is relevant here. researchgate.net The formation of the trifluorovinyllithium (B1247865) intermediate from HFC-134a and its subsequent reaction with a zinc salt to form the more stable trifluoroethenylzinc reagent is a critical transformation that enables the subsequent cross-coupling reaction. rsc.orgresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanism of related reactions, such as the conversion of HFC-125 to TFE. nih.gov These studies can provide insights into the energetics of different reaction pathways, such as direct β-fluorine elimination versus a stepwise process involving carbene formation. nih.gov While not directly on this compound formation, these studies contribute to the broader understanding of the reactivity of fluorinated hydrocarbons.

In the palladium-catalyzed synthesis of allylic silanes and boronates, which shares some mechanistic features with this compound synthesis, it has been shown that the turnover-limiting step can be the transmetalation. nih.gov An (η³-allyl)palladium complex was identified as the catalyst resting state in that system. nih.gov Such insights can be valuable for optimizing similar cross-coupling reactions.

Polymerization Pathways of Trifluorostyrene

Homopolymerization of Trifluorostyrene

The homopolymerization of α,β,β-trifluorostyrene is challenging under typical polymerization conditions. The strong electron-withdrawing effect of the three fluorine atoms on the vinyl group significantly alters its reactivity compared to standard vinyl monomers. rsc.org Consequently, pathways that are common for styrene (B11656) are not always effective for its trifluorinated analog.

Conventional free-radical polymerization of α,β,β-trifluorostyrene is generally considered difficult and inefficient. rsc.org The kinetics of this process are unfavorable because the electron-withdrawing fluorine atoms deactivate the double bond towards attack by radical species. This deactivation hinders the propagation step of the chain reaction, leading to very low polymerization rates and poor conversion efficiencies.

Research indicates that many highly fluorinated vinyl monomers, including α,β,β-trifluorostyrene, are difficult to polymerize under moderate radical reaction conditions. rsc.org Similarly, the related isomer α-(trifluoromethyl)styrene does not undergo radical homopolymerization. ibm.commdpi.com As a result of this low reactivity, detailed kinetic studies and data on conversion efficiencies for the free-radical homopolymerization of α,β,β-trifluorostyrene are not widely reported in scientific literature.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have been developed to provide enhanced control over polymer architecture. fluorine1.rusigmaaldrich.com These methods are effective for a wide range of monomers; however, their application to the homopolymerization of α,β,β-trifluorostyrene is not extensively documented. The inherent low reactivity of the monomer to radical attack remains a significant challenge. Much of the research on CRP of fluorinated styrenes has focused on copolymerization to incorporate fluorine-containing units into other polymer chains rather than on homopolymerization. mdpi.comfluorine1.ru

The core principle of CRP strategies is establishing a dynamic equilibrium between a low concentration of active, propagating radical species and a majority of dormant species. sigmaaldrich.com This process, often termed pseudoliving polymerization, minimizes irreversible termination reactions that are common in conventional free-radical systems. This equilibrium allows for a linear increase in polymer molecular weight with monomer conversion and the synthesis of polymers with narrow molecular weight distributions.

In polymerizations involving monomers with low reactivity, such as α,β,β-trifluorostyrene, the propagation rate can be slow. If initiation is not sufficiently rapid and uniform, or if chain transfer events are prevalent, the formation of short-chain polymers, or oligomers, can become a significant phenomenon. Achieving high molecular weight polymers under these conditions requires careful optimization to ensure that the rate of propagation is favored over termination and other side reactions.

In any polymerization, the choice of initiator and reaction temperature are critical variables that dictate the outcome. researchgate.netsci-hub.se In controlled radical polymerization, the initiator system (e.g., an alkyl halide initiator with a copper catalyst in ATRP) must be selected to match the monomer's electronic properties to ensure the successful establishment of the active-dormant equilibrium. cmu.eduresearchgate.net

Reaction temperature has a complex influence on the process. researchgate.net Increasing the temperature generally accelerates the rate of initiator decomposition and the rate of propagation, which can lead to higher monomer conversion in a shorter time. nih.gov However, elevated temperatures can also disrupt the controlled nature of the polymerization by increasing the rate of side reactions and irreversible terminations, potentially leading to a loss of control over molecular weight and a broadening of the polydispersity. researchgate.net For a challenging monomer like α,β,β-trifluorostyrene, finding an optimal temperature and initiator system that balances reaction rate with control would be essential for successful polymerization.

Table 1: Conceptual Influence of Reaction Temperature on Controlled Radical Polymerization Outcomes

| Parameter | Effect of Increasing Temperature | Rationale |

|---|---|---|

| Monomer Conversion | Increases | Higher temperature increases the rate constants for both initiation and propagation. researchgate.net |

| Molecular Weight | May Increase or Decrease | Can increase due to faster propagation, but may decrease if chain transfer or termination reactions become more prominent at higher temperatures. |

| Polydispersity Index (PDI) | Generally Increases | At higher temperatures, the equilibrium in CRP can be disturbed, leading to a higher rate of termination reactions and less uniform chain growth, thus broadening the molecular weight distribution. researchgate.net |

In contrast to its inertness in radical polymerization, the vinyl group of α,β,β-trifluorostyrene is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms. This electronic characteristic makes anionic polymerization a more viable pathway for homopolymerization. rsc.orglibretexts.org

The initiation mechanism involves the addition of an anion to the monomer's double bond. wikipedia.org While powerful nucleophilic initiators like organolithium compounds are often used for styrene, they can be too reactive for α,β,β-trifluorostyrene, potentially leading to side reactions. ibm.com Research has shown that α,β,β-trifluorostyrene can successfully yield a homopolymer when initiators of lower basicity are employed. rsc.org Although this pathway is feasible, the resulting polymer yields can be low. researchgate.net The monomer's reactivity in anionic polymerization is therefore sufficient for forming a homopolymer, provided an appropriately reactive initiator is selected to avoid undesirable side reactions.

A distinct and highly efficient polymerization route for α,β,β-trifluorostyrene and other trifluorovinyl monomers is thermal cyclodimerization. researchgate.netresearchgate.net This is not a chain-growth polymerization but rather a step-growth process that proceeds via a [2+2] cycloaddition mechanism. nih.gov

When heated, the trifluorovinyl group of one monomer molecule reacts with the trifluorovinyl group of another to form a stable, four-membered perfluorocyclobutane (PFCB) ring. researchgate.netresearchgate.net This reaction occurs thermally without the need for any initiators or catalysts. nih.gov When bifunctional monomers containing two trifluorovinyl groups are used, this process leads to the formation of high-performance PFCB aromatic ether polymers. The thermocyclodimerization of monofunctional α,β,β-trifluorostyrene itself results in the formation of a cyclodimer. This underlying reaction is the basis for creating a significant class of fluoropolymers known for their excellent thermal stability and processability. researchgate.net

Controlled Radical Polymerization Strategies

Copolymerization Strategies Involving this compound

The copolymerization of this compound with a variety of comonomers allows for the synthesis of polymers with a range of thermal, chemical, and surface properties. The specific copolymerization strategy employed dictates the final polymer architecture and, consequently, its macroscopic properties.

Random Copolymerization with Co-monomers (e.g., Styrene, Fluoroolefins)

Random copolymerization is a common method to incorporate this compound units into a polymer chain. This approach is particularly relevant for monomers like α-trifluoromethylstyrene (TFMST), which does not readily homopolymerize due to the steric hindrance and electron-withdrawing nature of the α-trifluoromethyl group. mdpi.comresearchgate.net

The radical copolymerization of TFMST with styrene has been investigated, revealing a significant difference in monomer reactivity. researchgate.net The monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer, have been determined for this pair. For the TFMST (M2) and styrene (M1) system, the reactivity ratios were found to be r1 = 0.60 and r2 = 0.00. researchgate.net The fact that r2 is zero indicates that a growing polymer chain with a TFMST terminal unit cannot add another TFMST monomer, confirming the inability of TFMST to homopolymerize under these conditions. researchgate.net The value of r1 being less than one suggests that a growing polystyrene chain prefers to add a styrene monomer but can also incorporate a TFMST monomer. This results in a random copolymer where TFMST units are distributed along the polymer backbone, likely as isolated units or in short sequences.

The controlled radical polymerization of TFMST and styrene has also been explored using techniques like nitroxide-mediated polymerization (NMP). mdpi.com This method allows for better control over the polymer's molecular weight and dispersity. By adjusting the monomer feed ratio, the content of TFMST in the final copolymer can be controlled, typically ranging from 10% to 40%. mdpi.com

In contrast to its successful copolymerization with styrene, the radical copolymerization of TFMST with various fluoroolefins, such as vinylidene fluoride (B91410) (VDF) and chlorotrifluoroethylene (B8367) (CTFE), has been reported to be inhibited, not even leading to the formation of oligomers. This highlights the specific reactivity and steric constraints of TFMST in copolymerization reactions.

Alternating Copolymerization with Electron-Donating Comonomers

The strong electron-withdrawing nature of the trifluoromethyl group in TFMST makes it an electron-acceptor monomer. This characteristic opens up the possibility of alternating copolymerization with electron-donating comonomers. In such copolymerizations, there is a strong tendency for the monomers to add to the growing polymer chain in a regular alternating sequence.

While perfectly alternating copolymers of TFMST are not extensively documented, the copolymerization with electron-donating substituted styrenes, such as p-methoxystyrene, has been investigated. mdpi.com In these random copolymerizations, the electronic disparity between the electron-rich comonomer and the electron-poor TFMST can enhance the rate of cross-propagation, where a growing chain terminated in one monomer adds the other monomer.

The reactivity ratios for the TFMST/styrene system (r_TFMST = 0.00, r_styrene = 0.60) indicate a strong tendency against the sequential addition of TFMST units. researchgate.net This inherently leads to a copolymer structure where TFMST units are separated by one or more styrene units. While not a strictly alternating structure, this behavior demonstrates the influence of the electron-accepting nature of TFMST on the copolymer sequence distribution. The product of the reactivity ratios (r1 * r2) for this system is zero, which is a characteristic of copolymerizations with a high tendency for one of the monomers to be incorporated as single units.

Synthesis of Poly(this compound)-Based Block Copolymers

Block copolymers containing a poly(this compound) segment are of interest for creating materials with well-defined nanostructures and unique surface properties. The synthesis of such block copolymers typically relies on controlled/living polymerization techniques that allow for the sequential polymerization of different monomers. However, the synthesis of block copolymers containing a homopolymer block of α-trifluoromethylstyrene is challenging due to its inability to homopolymerize. mdpi.com Therefore, strategies often involve the synthesis of block copolymers where the "this compound block" is actually a random copolymer of this compound and another monomer, like styrene.

Sequential monomer addition is a primary method for synthesizing block copolymers using living polymerization techniques such as anionic polymerization or controlled radical polymerization (e.g., RAFT, ATRP, NMP). nih.govnih.gov In this approach, one monomer is polymerized to completion to form the first block, and then a second monomer is added to the living polymer chains to grow the second block.

For the synthesis of a polystyrene-poly(this compound) block copolymer, one could first polymerize styrene using a living polymerization method to create a living polystyrene macroinitiator. Subsequently, a mixture of styrene and this compound could be added to grow a second block of a random poly(styrene-co-trifluorostyrene). This approach would result in a diblock copolymer with a polystyrene block and a fluorinated copolymer block. The reverse sequence, starting with the copolymerization of styrene and this compound, would be more challenging due to the potential for different reactivity of the monomers affecting the initiation of the second block.

Another strategy for synthesizing block copolymers involves the preparation of two different polymer chains with reactive end-groups, followed by a coupling reaction to link them together. nih.gov This method can be advantageous when the monomers for the different blocks are incompatible with the same polymerization conditions.

For a polystyrene-poly(this compound) block copolymer, this would involve synthesizing a polystyrene chain with a specific reactive end-group and a separate poly(styrene-co-trifluorostyrene) chain with a complementary reactive end-group. These two polymers would then be reacted together to form the final block copolymer. "Click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions, are often employed for their high efficiency and selectivity in these coupling reactions.

While the synthesis of well-defined block copolymers containing a pure poly(α-trifluoromethylstyrene) block remains a significant challenge due to the monomer's reactivity limitations, the principles of controlled polymerization and polymer modification provide pathways to related structures. For instance, block copolymers of styrene and other fluorinated styrenes, like pentafluorostyrene, have been successfully synthesized using techniques such as RAFT polymerization. fluorine1.ru These systems serve as valuable models for understanding the synthesis and behavior of block copolymers containing fluorinated styrene units.

The synthesis of diblock copolymers containing a fluorinated block often utilizes a macroinitiator approach. For example, a polystyrene macroinitiator can be synthesized via a controlled polymerization technique, which is then used to initiate the polymerization of a second, fluorinated monomer. Given the challenges with TFMST homopolymerization, a more feasible approach would be the synthesis of a polystyrene macro-RAFT agent followed by the copolymerization of styrene and TFMST to generate a polystyrene-b-poly(styrene-co-TFMST) block copolymer. dergipark.org.tr

The following table summarizes the key polymerization strategies for this compound:

| Polymerization Strategy | Comonomers | Key Features | Resulting Polymer Architecture |

| Random Copolymerization | Styrene, Substituted Styrenes | TFMST does not homopolymerize; reactivity ratios favor incorporation of single TFMST units. | Random copolymer with isolated TFMST units. |

| Fluoroolefins | Copolymerization is generally inhibited. | No significant polymer formation. | |

| Alternating Copolymerization | Electron-Donating Monomers | Strong electron-acceptor nature of TFMST promotes alternation. | Tendency towards an alternating structure, though may not be perfectly alternating. |

| Block Copolymer Synthesis | Styrene | Sequential addition of a styrene/TFMST mixture to a living polystyrene chain. | Diblock: Polystyrene-b-poly(styrene-co-TFMST). |

| Coupling of pre-made polystyrene and poly(styrene-co-TFMST) chains. | Diblock: Polystyrene-b-poly(styrene-co-TFMST). |

Advanced Polymerization Methodologies for this compound

Advanced polymerization methodologies offer precise control over the synthesis of poly(this compound), enabling the production of polymers with tailored properties and functionalities. These techniques move beyond conventional methods to provide enhanced control over molecular weight, polydispersity, and polymer architecture.

Solution and emulsion polymerization are versatile methods for synthesizing fluorinated polymers like poly(this compound). The choice between these methods often depends on the desired polymer characteristics, reaction control, and end-use application.

Solution Polymerization: In this technique, the this compound monomer is dissolved in a non-reactive solvent along with an initiator. wikipedia.org This method is advantageous for its homogeneous reaction environment, which facilitates heat dissipation and control over viscosity, thereby preventing autoacceleration at high monomer concentrations. wikipedia.org The presence of the solvent helps to manage the exothermicity of the polymerization. wikipedia.org However, a key challenge is the potential for chain transfer to the solvent, which can limit the achievable molecular weight. wikipedia.org The final polymer is obtained after the removal of the solvent. This method is particularly suitable for applications where the polymer is used in its dissolved state, such as in coatings and adhesives. wikipedia.org

A study on the solution polymerization of styrene in a millireactor provides insight into typical conditions that could be adapted for this compound. The polymerizations were conducted at 100°C using benzoyl peroxide as the initiator and toluene (B28343) as the solvent, achieving conversions between 9% and 70% and molecular weights from 6,000 to 60,000 g/mol . blucher.com.br

Emulsion Polymerization: This method involves dispersing the this compound monomer in an aqueous phase with the aid of a surfactant. The polymerization is typically initiated by a water-soluble initiator. youtube.comyoutube.com The reaction occurs within micelles formed by the surfactant, where the monomer is solubilized. youtube.com A major advantage of emulsion polymerization is the ability to achieve high molecular weights at a fast polymerization rate, as the propagating radicals are isolated within the micelles, reducing the frequency of termination reactions. youtube.com The resulting product is a stable latex, which is a dispersion of polymer particles in water. youtube.com This technique is particularly useful for producing soft or tacky polymers. youtube.com For fluorinated monomers, miniemulsion polymerization can be particularly effective. This technique, where monomer droplets are stabilized against coalescence, can overcome issues related to the slow diffusion of fluorinated agents through the water phase. cmu.edu

The table below summarizes typical conditions for these polymerization methods, extrapolated from studies on styrene and related monomers.

| Parameter | Solution Polymerization | Emulsion Polymerization |

| Monomer | Dissolved in solvent | Dispersed in aqueous phase |

| Medium | Non-reactive organic solvent (e.g., Toluene, Dioxane) blucher.com.brnih.gov | Water youtube.comcmu.edu |

| Initiator | Monomer-soluble (e.g., Benzoyl Peroxide, AIBN) blucher.com.brcmu.edu | Water-soluble (e.g., Potassium Persulfate, ACPA) youtube.comcmu.edu |

| Stabilizer | None (Homogeneous system) | Surfactant/Emulsifier (e.g., SDS, Polyvinyl alcohol) youtube.comcmu.edu |

| Temperature | Typically 60-110°C blucher.com.brnih.gov | Typically 70-80°C youtube.comcmu.edu |

| Key Advantage | Good heat control, homogeneous system wikipedia.org | High molecular weight at a fast rate youtube.com |

| Key Disadvantage | Chain transfer to solvent, solvent removal required wikipedia.org | Product contains impurities (surfactant) youtube.com |

Reactive extrusion (REX) is an innovative processing technology that utilizes an extruder as a continuous chemical reactor. aimplas.net This solvent-free method combines chemical reactions with the conventional extrusion process, offering significant advantages in terms of cost reduction and environmental sustainability. aimplas.net REX is a highly versatile technique used for various polymer modifications, including synthesis, grafting, functionalization, and compatibilization of polymer blends. aimplas.netaimplas.net

In the context of poly(this compound), REX presents a powerful tool for derivatization. The high viscosity of the polymer melt is effectively managed by the screw and barrel system of the extruder, which provides intense mixing and heat transfer, enabling chemical reactions to proceed efficiently in the bulk phase. cowinextrusion.com While specific studies on the reactive extrusion of poly(this compound) are not widely documented, the principles applied to other polymers, such as polyolefins and polyesters, can be readily adapted. materianova.be

Potential applications of REX for derivatizing poly(this compound) include:

Grafting: Small molecules or other polymer chains can be grafted onto the poly(this compound) backbone. For example, grafting maleic anhydride (B1165640) is a common REX application for functionalizing polyolefins, which could be explored for fluorinated polymers to introduce reactive sites. aimplas.net

Chain Extension and Cross-linking: Reagents can be introduced during extrusion to increase the molecular weight or create a cross-linked network, thereby modifying the mechanical and thermal properties of the material. aimplas.net

The process typically involves feeding the base polymer into the extruder, followed by the injection of reactive monomers or functionalizing agents at specific points along the extruder barrel. materianova.be The high mixing capacity of co-rotating twin-screw extruders makes them particularly suitable for these applications. aimplas.net

Post-polymerization functionalization is a crucial strategy for synthesizing well-defined, functional polymers. This approach involves first producing a well-controlled polymer backbone and then introducing functional groups through chemical modification of the polymer chain. This allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions.

For fluorinated aromatic polymers like poly(this compound), a highly efficient method for post-polymerization modification is nucleophilic aromatic substitution (SNAr). This strategy has been extensively demonstrated for poly(pentafluorostyrene), a closely related polymer, and provides a versatile "click" method for creating functional materials. rsc.orgresearchgate.net The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, allowing for the selective replacement of a fluorine atom (often in the para position) by a variety of nucleophiles. researchgate.net

This method can be used to introduce a wide array of functional groups onto the poly(this compound) backbone, including:

Thiols

Amines

Alkoxides

The reaction is often highly efficient and can be accelerated using microwave assistance. researchgate.net This versatility allows for the creation of a library of functional polymers from a single precursor polymer, enabling the fine-tuning of properties for specific applications. For example, this technique has been used to create multifunctional graft copolymers by reacting a poly(pentafluorostyrene) precursor with amine-functionalized molecules. researchgate.net Similarly, this approach could be applied to poly(this compound) to attach specific ligands, bioactive molecules, or other polymer chains.

Another relevant strategy involves the synthesis of polymers with reactive precursor groups that can be modified after polymerization. For instance, polymers containing pentafluorophenyl methacrylate (B99206) can be readily modified post-polymerization, demonstrating the utility of the reactive pentafluorophenyl group as a platform for further functionalization. nih.gov This concept is directly applicable to the aromatic rings within the poly(this compound) chain.

Reaction Kinetics and Underlying Mechanisms in this compound Polymerization Systems

The kinetics and mechanisms of this compound polymerization are governed by the principles of radical polymerization, significantly influenced by the presence of electron-withdrawing fluorine atoms on the styrene ring. Understanding these factors is essential for controlling the polymerization process and the properties of the resulting polymer.

The fundamental steps in free-radical polymerization are initiation, propagation, and termination. frontiersin.org

Initiation: A radical initiator decomposes to form primary radicals, which then react with a monomer molecule to start a polymer chain.

Propagation: The newly formed monomer radical adds to successive monomer units, causing the polymer chain to grow.

Termination: The growth of a polymer chain is stopped, typically by the combination of two growing chains or by disproportionation.

In controlled or "living" radical polymerization systems, such as nitroxide-mediated polymerization (NMP), an additional equilibrium exists between active (propagating) radical species and dormant species. cmu.edu This equilibrium minimizes the concentration of active radicals at any given time, suppressing termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. cmu.edu The mechanism involves the reversible activation of dormant species and deactivation of propagating radicals. cmu.edu

The presence of trifluoromethyl groups on the styrene monomer is expected to have a significant impact on the reaction kinetics compared to unsubstituted styrene. The strong electron-withdrawing nature of the CF₃ group influences the reactivity of the monomer and the stability of the propagating radical. This can affect the rate constants for the individual steps of polymerization.

| Kinetic Parameter | Effect of Trifluoromethyl Group (Expected) | Rationale |

| Propagation Rate Constant (kp) | Likely to decrease | The electron-withdrawing CF₃ group destabilizes the propagating radical, potentially making it less reactive towards monomer addition. |

| Termination Rate Constant (kt) | May be affected | Changes in radical stability and steric hindrance could influence the rate at which two propagating chains terminate. |

| Equilibrium Constant (K) in CRP | Shifted towards dormant species | If the propagating radical is less stable, the equilibrium in a controlled radical polymerization (CRP) would favor the more stable dormant state. |

| Activation Energy (Ea) | Likely to be higher | A less stable radical intermediate generally leads to a higher activation barrier for the propagation step. frontiersin.org |

Studies on the polymerization of styrene have shown that the process typically follows first-order kinetics with respect to the monomer concentration and approximately 0.5-order with respect to the initiator concentration. frontiersin.org In controlled polymerization, the concentration of propagating radicals remains essentially constant during a pseudo-stationary phase, allowing for a linear increase of molecular weight with conversion. cmu.edu For this compound, similar kinetic behavior can be anticipated, but the specific rate constants and activation energies would need to be determined experimentally to quantify the electronic effects of the fluorine substituents.

Characterization of Poly Trifluorostyrene and Its Copolymers

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental in polymer characterization, providing detailed information about the chemical structure, composition, and electronic properties of poly(trifluorostyrene).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of poly(this compound) and its copolymers. rsc.org By examining the spectra of different nuclei, such as ¹H, ¹⁹F, and ¹³C, researchers can gain insights into the polymer's composition, stereochemistry, and end-groups. rsc.orgd-nb.info

¹H NMR: In copolymers of this compound with hydrogen-containing monomers like styrene (B11656), ¹H NMR is used to determine the relative composition of the different monomer units in the polymer chain. rsc.orgcanada.ca The integration of characteristic peaks corresponding to each monomer allows for the quantification of their incorporation.

¹⁹F NMR: This technique is particularly valuable for fluoropolymers. For this compound, which contains three fluorine atoms on the vinyl group, ¹⁹F NMR provides distinct signals that can confirm the successful polymerization and provide information about the electronic environment of the fluorine atoms. For instance, in a copolymer of α,β,β-trifluorostyrene (TFS) and styrene, the ¹⁹F NMR spectrum can be used to verify the incorporation of the TFS units. nih.gov In the synthesis of this compound itself, ¹⁹F-NMR shows characteristic chemical shifts and coupling constants. google.com For example, the spectrum of this compound in CDCl₃ exhibits signals at approximately -100.3 ppm (dd, J=54.2, 25.3Hz), -115.3 ppm (dd, J=83.2, 54.5Hz), and -176.3 ppm (dd, J=83.0, 25.0Hz). google.com

¹³C NMR: ¹³C NMR spectroscopy offers detailed information about the carbon backbone of the polymer. researchgate.net It can distinguish between different carbon environments, providing insights into the tacticity (stereochemical arrangement) of the polymer chain. mit.edu The chemical shifts of the carbon atoms in the polymer backbone and the phenyl rings can confirm the polymer's structure and identify any structural irregularities. mit.edumpg.de

Table 1: Representative NMR Data for this compound Monomer

| Nucleus | Chemical Shift (ppm) | Multiplicity and Coupling Constants (J) |

|---|---|---|

| ¹⁹F | -100.3 | dd, J = 54.2, 25.3 Hz |

| -115.3 | dd, J = 83.2, 54.5 Hz | |

| -176.3 | dd, J = 83.0, 25.0 Hz | |

| ¹H | 7.36-7.51 | m |

Data obtained from the synthesis of this compound. google.com

Infrared (IR) and Raman Spectroscopies for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques used to investigate the vibrational modes of molecules. gaussian.comresearchgate.net They are instrumental in identifying functional groups and confirming the structure of poly(this compound) and its copolymers. horiba.comresearchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify characteristic absorption bands corresponding to specific chemical bonds within the polymer. canada.ca In copolymers containing this compound, the presence of C-F stretching vibrations, typically found in the fingerprint region of the spectrum, confirms the incorporation of the fluorinated monomer. For example, in sulfonated block copolymers, the introduction of sulfonic groups is confirmed by the appearance of specific bending bands of the para-substituted phenyl ring. canada.ca

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for studying the carbon-carbon bonds in the polymer backbone and the aromatic rings. horiba.com It can be used to monitor the polymerization process by observing the disappearance of the C=C double bond of the monomer. horiba.com The Raman spectra of poly(this compound) would exhibit characteristic bands for the phenyl ring and the fluorinated vinyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the polymer's conjugation and chromophores. uni-stuttgart.deresearchgate.net

For poly(this compound) and its copolymers, UV-Vis spectroscopy can be used to study the absorption properties and the effects of the fluorine substituents on the electronic structure of the styrene units. researchgate.net The phenyl rings in the polymer backbone give rise to characteristic absorption bands in the UV region. medsciencegroup.us The position and intensity of these bands can be affected by the polymer's molecular weight, conformation, and the presence of other functional groups in its copolymers. medsciencegroup.uscsic.es For instance, studies on polystyrene have shown that irradiation can lead to changes in the UV-Vis absorption spectrum, indicating structural modifications and the formation of new chromophores. medsciencegroup.us

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight Distribution and End-Group Fidelity

Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), are powerful for determining the molecular weight distribution of polymers. gantrade.com

This method allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of poly(this compound). tainstruments.comresearchgate.net A narrow PDI is often indicative of a well-controlled polymerization process. gantrade.com Furthermore, MALDI-TOF MS can be used to analyze the end-groups of the polymer chains, which provides valuable information about the initiation and termination mechanisms of the polymerization reaction.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the stability and decomposition behavior of polymers at elevated temperatures.

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. researchgate.netperkinelmer.com It is a standard method for determining the thermal stability and decomposition profile of polymers like poly(this compound). scirp.orgmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Poly(this compound) |

| Styrene |

| Poly-α,β,β-trifluorostyrene |

| This compound |

| Polystyrene |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures and Polymerization Enthalpy

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of poly(this compound) (PTFS) and its copolymers. This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical information about thermal transitions. hu-berlin.de

Glass Transition Temperature (Tg): The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. hu-berlin.de For polymers, the Tg is a crucial parameter as it defines the upper-temperature limit for their application in a rigid state. In a DSC thermogram, the glass transition appears as a step-like change in the baseline of the heat flow signal. hu-berlin.deeag.com

The Tg of a polymer is influenced by its molecular structure. For instance, increasing the sulfonic acid content in sulfonated poly(arylenethioethersulfone)s has been shown to dramatically decrease the Tg. ipfdd.de Copolymers of poly(ether ketone) (PEK) containing non-crystallizable aryl ether sulfone (ES) units or crystallizable ether biphenyl (B1667301) ether ketone (EDEK) units exhibit a depressed melting temperature (Tm) and reduced crystallinity compared to the PEK homopolymer. kpi.ua Similarly, copolymers of α-(difluoromethyl)styrene and styrene show variations in their glass transition temperatures depending on the comonomer ratio. rsc.org

Data on Glass Transition Temperatures of Fluorinated Polymers:

| Polymer/Copolymer | Glass Transition Temperature (Tg) | Notes |

| Poly(TFEE-r-GA) | -49.5 °C | - |

| Sulfonated Poly(arylenethioethersulfone)s (SPTES) | 202 °C to 223 °C | Tg decreases with increasing sulfonic acid content. ipfdd.de |

| Poly(arylether sulfone) (PAES) | 220 °C | - |

| Polyimide from BAPP/BPDA | ~192 °C | - |

| Polyimide with silicone segments | ~275.0 °C | - |

This table presents a selection of reported Tg values for various fluorinated and related polymers to illustrate the range of thermal behaviors observed.

Polymerization Enthalpy: DSC can also be used to determine the enthalpy of polymerization (ΔH), which is the heat released during the polymerization reaction. This is an exothermic process, and the resulting peak in the DSC curve can be integrated to quantify the heat of reaction. hu-berlin.de For example, the thermal cyclization of a trifluorovinyl ether compound, a process related to polymerization, shows a maximum exothermic peak at 244 °C with an enthalpy change of 155.7 kJ mol⁻¹. researchgate.net The heat of polymerization is influenced by factors such as steric hindrance between side groups on the polymer chain. nist.gov For instance, α,β,β-trifluorostyrene can undergo thermal cyclodimerization, a type of polymerization. researchgate.net

Morphological and Microstructural Characterization

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can determine the arrangement of atoms within a crystal lattice. csic.es

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface topography and bulk morphology of materials at high magnification. pressbooks.pubmdpi.com It operates by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, primarily secondary and backscattered electrons, to form an image. pressbooks.pubmdpi.com

In the context of poly(this compound) and its applications, SEM is invaluable for:

Surface Morphology: Examining the surface of PTFS films and membranes to assess features like smoothness, porosity, and the presence of defects. pressbooks.pubbookpi.org For instance, SEM has been used to observe the surface of modified polyvinylidene fluoride (B91410) (PVDF) membranes doped with sulfonated poly(α,β,β-trifluorostyrene), revealing changes in pore structure. researchgate.net

Bulk Morphology: By examining the cross-section of a sample, often prepared by fracturing or using a focused ion beam (FIB), SEM can reveal the internal structure, such as the phase morphology of polymer blends or the layered structure of multilayer films. kpi.uamdpi.com This is crucial for understanding how processing conditions affect the final material properties.

Failure Analysis: SEM is frequently used to investigate fracture surfaces to understand the mechanisms of material failure, such as whether it was brittle or ductile. pressbooks.pub

SEM analysis has been instrumental in characterizing a variety of polymer systems, from observing the effects of UV degradation on PVC and polystyrene films to analyzing the tribofilms formed by lubricants containing fullerene-like nanoparticles. pressbooks.pubdiva-portal.org

Specialized Techniques for Thin Films (e.g., Spectroscopic Ellipsometry, Quartz Crystal Microbalance)

Spectroscopic Ellipsometry (SE): This non-destructive optical technique measures the change in polarization of light upon reflection from a thin film. horiba.combruker.com By analyzing this change, SE can accurately determine the thickness, refractive index, and other optical properties of thin films, even down to the angstrom scale. bruker.commdpi.com It is particularly useful for in-situ monitoring of film growth and changes in polymer layers in response to external stimuli. mdpi.com For instance, SE has been used to verify the successful complexation between positively charged quaternized poly(this compound) (QPTFS) and negatively charged sulfonated poly(this compound) (SPTFS) in the formation of multilayer membranes. researchgate.netnih.gov

Quartz Crystal Microbalance (QCM): QCM is a highly sensitive mass-sensing technique that measures a change in frequency of a quartz crystal resonator as a thin film is deposited onto its surface. mdpi.com This allows for the real-time monitoring of mass changes, making it ideal for studying adsorption, deposition, and swelling processes in thin films. researchgate.net QCM with dissipation monitoring (QCM-D) provides additional information about the viscoelastic properties of the film. mdpi.com In the context of poly(this compound), QCM has been used to monitor the adsorption and desorption of pollutants on membranes doped with sulfonated poly(α,β,β-trifluorostyrene), demonstrating their enhanced anti-fouling properties. researchgate.net It has also been used to confirm the layer-by-layer assembly of charged poly(this compound) derivatives. researchgate.netnih.gov

Electrochemical Characterization Methods for Poly(this compound) Derivatives

The electrochemical properties of poly(this compound) derivatives, particularly those with electroactive or ion-conducting groups, are critical for their application in devices like fuel cells and sensors. google.com

Cyclic Voltammetry (CV): CV is a primary technique for investigating the electrochemical behavior of materials. It involves sweeping the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about redox processes (oxidation and reduction), electrochemical stability, and reaction kinetics. scitechnol.comdoi.org

For electroactive polymers, CV can reveal the potentials at which the polymer can be oxidized and reduced. scitechnol.com For example, a novel electroactive fluorinated poly(amic acid) showed two pairs of redox peaks in its cyclic voltammogram. scitechnol.com The relationship between peak currents and scan rates can indicate whether the electrochemical process is diffusion-controlled or surface-controlled. scitechnol.com In the case of polymer-modified electrodes, CV is used to determine the electrochemically active surface area (ECSA). rsc.org

Electrochemical studies are often conducted in a three-electrode system, comprising a working electrode (where the material of interest is deposited), a reference electrode, and a counter electrode, all immersed in an electrolyte solution. scitechnol.comdoi.orgmdpi.com The choice of electrolyte is crucial and depends on the specific system under investigation. doi.org

While specific CV data for poly(this compound) itself is not detailed in the provided results, the methodology is standard for characterizing its electroactive derivatives, such as sulfonated PTFS used in ion-exchange membranes or other functionalized PTFS designed for electronic applications. google.commdpi.comnih.govoatext.com

Applications of Poly Trifluorostyrene and Its Copolymers in Advanced Materials

Development of Ion-Exchange Membranes for Electrochemical Devices

A primary application of poly(trifluorostyrene)-based materials is in the fabrication of ion-exchange membranes (IEMs), which are critical components in a variety of electrochemical devices. nih.govresearchgate.net These membranes act as solid electrolytes, selectively transporting ions while preventing the crossover of fuel or oxidant gases. The robust, fluorinated backbone of poly(this compound) provides the necessary durability for long-term operation in the chemically aggressive environments of fuel cells and other electrochemical systems. nih.govresearchgate.net

Proton Exchange Membranes (PEMs) in Fuel Cells

Sulfonated copolymers of α,β,β-trifluorostyrene are a notable class of partially fluorinated membranes developed for Proton Exchange Membranes (PEMs) in fuel cells. researchgate.net The process involves attaching sulfonic acid (-SO₃H) groups to the polymer, creating a network of hydrophilic channels for proton (H⁺) transport. These membranes, sometimes referred to by the trade name BAM3G (Ballard Advanced Materials Third Generation), have demonstrated performance comparable to, and in some cases exceeding, perfluorinated standards like Nafion, especially at higher current densities. mdpi.com

Research has shown that these membranes are resistant to oxidative degradation and can operate stably for extended periods, with tests running up to 15,000 hours. researchgate.net The equivalent weight (EW) of these membranes, a measure of the mass of polymer per mole of sulfonic acid groups, can be varied to optimize performance, typically ranging from 375 to 920 g/mol . researchgate.netmdpi.com While a lower EW generally leads to higher proton conductivity, it can also result in increased water uptake and swelling. mdpi.com The use of α,β,β-trifluorostyrene has been a key strategy in developing lower-cost, yet highly stable, PEMs. nih.gov

| Membrane Type | Equivalent Weight (g/mol) | Proton Conductivity (S/cm) | Fuel Cell Performance Notes | Reference |

|---|---|---|---|---|

| Sulfonated poly(α,β,β-trifluorostyrene) (BAM3G) | 375 - 920 | ~0.08 | Performance equivalent to Nafion 117 and Dow membranes; stable for over 15,000 hours. | researchgate.netmdpi.comnih.gov |

| Nafion® 117 | ~1100 | ~0.10 | Industry standard, high chemical stability but higher cost and reduced conductivity at low humidity. | researchgate.netmdpi.com |

| sPTFS/PTFE Composite (Low EW) | 407 - 735 | Not Specified | Fuel cell performance better than Nafion® 115 at 80°C. | researchgate.netscribd.com |

Anion Exchange Membranes (AEMs)

The development of Anion Exchange Membranes (AEMs) involves modifying a polymer backbone to include fixed positive charges, typically quaternary ammonium (B1175870) groups, which facilitate the transport of anions like hydroxide (B78521) (OH⁻). nih.govmsrjournal.com While sulfonated poly(this compound) is well-established for PEMs, its counterpart for AEMs involves functionalizing the polymer to create these cationic sites.

The synthesis of AEMs generally involves post-functionalization of a preformed polymer film or direct polymerization of monomers already containing cationic groups. researchgate.net For a poly(this compound)-based AEM, this would entail a process such as chloromethylation followed by quaternization with a tertiary amine to attach cationic functional groups. Research on positively charged, quaternized poly(this compound) (QPTFS) for ultrafiltration applications demonstrates the feasibility of this chemical modification. mdpi.com Although direct reports on this compound-based AEMs in fuel cells are limited, the principles follow those of other polymer systems. Key performance metrics for AEMs include high hydroxide conductivity and, crucially, stability in the highly alkaline environment of an AEM fuel cell, where the cationic groups are susceptible to degradation. nih.govresearchgate.net

| Polymer Backbone Type | Functional Group | Typical Hydroxide Conductivity (mS/cm at 80°C) | Key Challenge | Reference |

|---|---|---|---|---|

| Poly(arylene ether)s | Quaternary Ammonium | ~60 - 120 | Backbone degradation via ether-bond cleavage in alkaline conditions. | mdpi.comrsc.org |

| Polystyrene Copolymers | Imidazolinium / Quaternary Ammonium | ~10 - 100 | Dimensional stability at high ion exchange capacity. | nih.govsemanticscholar.org |

| Polypropylene | Quaternary Ammonium (side-chain) | ~55 | Achieving high ion exchange capacity while maintaining mechanical properties. | nih.gov |

| Poly(this compound) (Hypothetical) | Quaternary Ammonium | Not Reported | Requires synthesis and characterization for fuel cell applications. | mdpi.com |

Design and Fabrication of Composite Membrane Architectures

A significant challenge with ionomer membranes, including those made from sulfonated poly(this compound), is their limited mechanical strength, especially when hydrated. nih.gov Homogeneous films can be brittle in a dry state and exhibit excessive swelling when wet, compromising their dimensional stability and durability in a fuel cell. nih.gov

To overcome these limitations, composite membranes have been developed. nih.govresearchgate.net This design involves impregnating a porous, inert polymer substrate with the ion-conducting poly(this compound) ionomer. nih.govscribd.com The substrate provides a mechanically strong and flexible framework, while the ionomer fills the pores and provides the pathways for ion conduction. nih.gov

A widely used substrate is porous polytetrafluoroethylene (PTFE), also known as expanded PTFE (ePTFE). nih.govscribd.com PTFE offers excellent mechanical strength, flexibility, chemical inertness, and does not swell in water. nih.gov The fabrication process typically involves impregnating the porous PTFE film with a solution of the sulfonated poly(this compound) resin and then drying it. scribd.com The resulting composite membrane combines the high proton conductivity of the ionomer with the superior mechanical properties of the substrate, leading to a more robust and reliable membrane for electrochemical applications. nih.govscribd.com

| Membrane Type | Substrate | Key Feature | Benefit | Reference |

|---|---|---|---|---|

| sPTFS/PTFE Composite | Porous Polytetrafluoroethylene (ePTFE) | Ionomer impregnated into a porous, inert framework. | Increased mechanical strength, improved dimensional stability, reduced water uptake compared to homogeneous membranes. | nih.govscribd.com |

| sPTFS-grafted-ETFE | Ethylene tetrafluoroethylene (B6358150) (ETFE) | Grafting of this compound onto a base polymer film followed by sulfonation. | Homogeneous ion-exchange group distribution, good electrochemical and thermal properties. | nih.govresearchgate.net |

Strategies for Enhancing Membrane Stability and Performance